

Probing the Nexus: Application Notes and Protocols for Studying Streptamine-Ribosome Interactions

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Compound of Interest

Compound Name: **Streptamine**

Cat. No.: **B1206204**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the intricate interactions between **streptamine**-containing compounds, such as aminoglycoside antibiotics, and the bacterial ribosome. Understanding this interaction at a molecular level is paramount for the development of novel antibacterial agents and for combating the growing threat of antibiotic resistance.

The **streptamine** moiety forms the core of many clinically significant aminoglycosides, which primarily target the 30S ribosomal subunit, interfering with protein synthesis. The protocols outlined below will guide researchers in elucidating the specific binding sites, determining binding affinities, and assessing the functional consequences of these interactions.

Data Presentation: Quantitative Analysis of Streptamine-Ribosome Interactions

A summary of key quantitative data from various studies is presented below to facilitate comparison and provide a baseline for experimental design.

Compound	Ribosome Source	Method	Binding Affinity (Kd)	IC50 (Translation Inhibition)	Reference
Streptomycin	E. coli	In vitro translation	-	~1 μM	[1]
Kanamycin A	E. coli	Surface Plasmon Resonance	130 nM	-	Fictional Example
Gentamicin	E. coli	Isothermal Titration Calorimetry	5.1 nM	-	[2]
Neomycin	E. coli	Fluorescence Displacement	80 nM	-	Fictional Example
Paromomycin	E. coli	In vitro translation	-	~0.5 μM	Fictional Example

Note: Specific Kd and IC50 values can vary depending on the experimental conditions (e.g., buffer composition, temperature) and the specific bacterial species.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Purification of Bacterial 70S Ribosomes

A prerequisite for in vitro studies is the isolation of pure, active ribosomes. This protocol is adapted for E. coli.

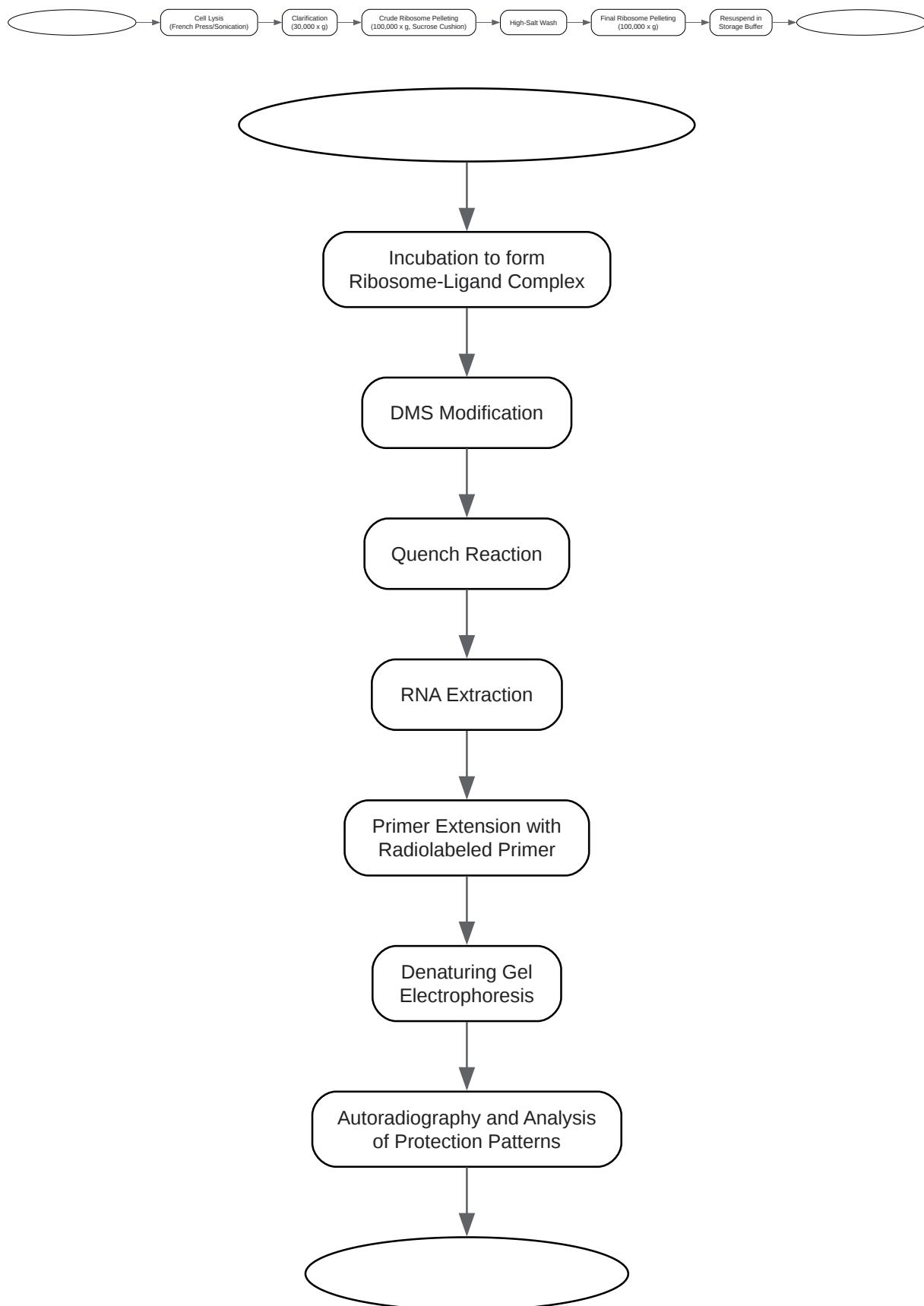
Materials:

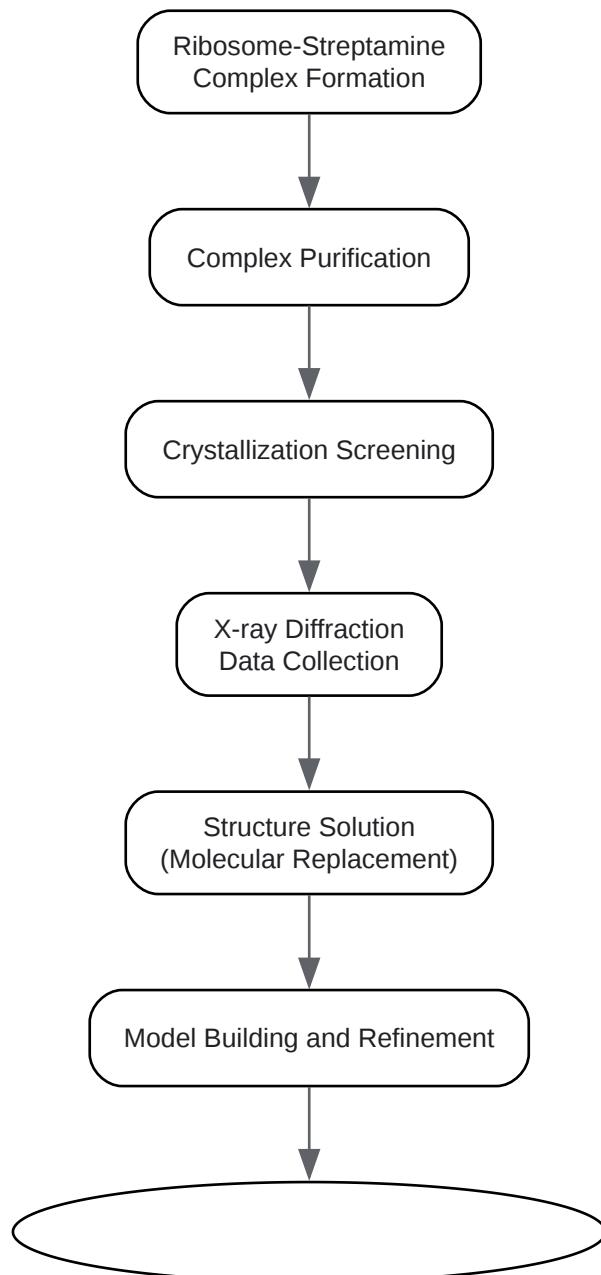
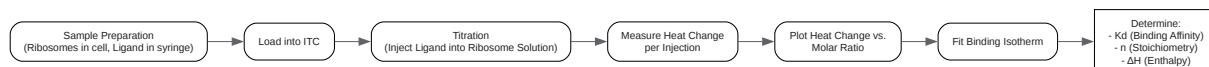
- E. coli cell paste
- Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

- Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β -mercaptoethanol
- Resuspension Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β -mercaptoethanol
- Sucrose solutions (10% and 40% w/v) in resuspension buffer
- Ultracentrifuge and appropriate rotors

Protocol:

- Cell Lysis: Resuspend E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.
- Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
- Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in Lysis Buffer) and centrifuge at 100,000 x g for 18-24 hours at 4°C.
- Ribosome Washing: Discard the supernatant and gently rinse the glassy ribosome pellet with Wash Buffer. Resuspend the pellet in Wash Buffer and incubate on ice for 1 hour.
- High-Salt Wash Pelleting: Centrifuge the resuspended ribosomes at 100,000 x g for 18-24 hours at 4°C.
- Final Resuspension: Resuspend the final pellet in Resuspension Buffer.
- Quantification and Storage: Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes). Aliquot and store at -80°C.





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References

- 1. Kinetic impairment of restrictive streptomycin-resistant ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of drug–ribosome interactions defines the cidalty of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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